(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one

Description

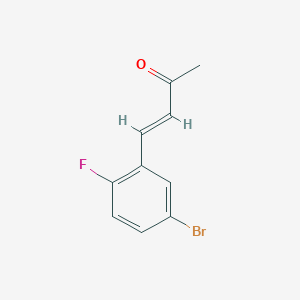

(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a conjugated enone system (C=O and C=C bonds) and a halogenated aryl substituent. The compound features a 5-bromo-2-fluorophenyl group attached to the C4 position of the but-3-en-2-one backbone (Fig. 1). The E-configuration of the double bond ensures planarity, enhancing conjugation and influencing electronic properties. This compound is structurally analogous to chalcone derivatives and serves as a building block in organic synthesis and drug discovery .

Properties

IUPAC Name |

(E)-4-(5-bromo-2-fluorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h2-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOMEPSFKDCBMZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme:

- Reactants: 5-bromo-2-fluorobenzaldehyde + acetone

- Reagents: Typically sodium hydroxide or other bases

- Solvent: Ethanol or other polar solvents

- Conditions: Room temperature to mild heating, reaction time ~24 hours

- Product: this compound

This method is favored due to its simplicity, high selectivity for the E-isomer, and moderate to good yields.

| Parameter | Details |

|---|---|

| Starting materials | 5-bromo-2-fluorobenzaldehyde, acetone |

| Base | Sodium hydroxide (NaOH) |

| Solvent | Ethanol |

| Temperature | Room temperature to mild heating |

| Reaction time | ~24 hours |

| Yield | Typically 70-80% (literature dependent) |

| Purification | Filtration, washing, recrystallization |

This synthesis route is described in detail by Vulcanchem and supported by analogous studies on halogenated chalcones and α,β-unsaturated ketones.

Detailed Preparation Method

Aldol Condensation Procedure

- Dissolve equimolar amounts of 5-bromo-2-fluorobenzaldehyde and acetone in ethanol.

- Slowly add sodium hydroxide solution (usually 10-20% w/v) while stirring.

- Stir the reaction mixture at room temperature for approximately 24 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, pour the reaction mixture into cold water with stirring.

- Acidify the mixture to neutral pH (pH 7) with dilute hydrochloric acid to precipitate the product.

- Filter and wash the solid with water.

- Dry and purify by recrystallization or column chromatography if needed.

Alternative Base Catalysts and Solvents

- Potassium hydroxide (KOH) or organic bases like piperidine have been reported for similar condensations, affecting reaction rate and selectivity.

- Solvents such as methanol, isopropanol, or mixed aqueous-organic solvents can be used depending on solubility and purification considerations.

Research Findings and Optimization

- A study synthesizing a structurally related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, demonstrated that sodium hydroxide in ethanol at room temperature yields the product in 73% isolated yield after 24 hours, confirming the robustness of this approach for halogenated chalcones.

- Purification by washing with water and recrystallization from n-hexane or ethanol ensures removal of side products and unreacted starting materials.

- The reaction is stereoselective, favoring the (E)-isomer due to thermodynamic stability.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the formation of the α,β-unsaturated ketone with characteristic vinyl proton signals and aromatic substitution pattern.

- Mass Spectrometry: Confirms molecular weight and halogen substitution.

- Infrared Spectroscopy (FTIR): Shows strong C=O stretch (~1650 cm$$^{-1}$$) and C=C conjugation.

- Melting Point: Sharp melting point consistent with pure (E)-isomer.

These characterizations validate the successful preparation and purity of the compound.

Chemical Reactions Analysis

General Reactivity Profile

The compound’s reactivity arises from:

-

Electrophilic carbonyl group : Prone to nucleophilic attacks.

-

Conjugated double bond (C=C–C=O) : Enables Michael additions and cycloadditions.

-

Halogen substituents (Br, F) : Direct electrophilic substitution on the aromatic ring and modulate electronic effects.

Bromination and Halogenation

The α,β-unsaturated system facilitates selective bromination via radical or electrophilic pathways:

Notes :

-

Bromination occurs preferentially at the α′-position due to radical stability .

-

FeCl₃ promotes electrophilic substitution on the aromatic ring at the para position relative to fluorine.

Nucleophilic Additions

The carbonyl group undergoes nucleophilic attacks:

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Grignard reagents (RMgX) | Tertiary alcohol derivatives | THF, −78°C → RT | 72–89% | |

| NaBH₄ | Secondary alcohol | Ethanol, 0°C → RT | 65% |

Example :

Reduction with NaBH₄ yields (3E)-4-(5-bromo-2-fluorophenyl)but-3-en-2-ol, confirmed by IR (1687 cm⁻¹ → 3400 cm⁻¹) and NMR (δ 4.2 ppm, –OH) .

Michael Additions

The α,β-unsaturated system acts as a Michael acceptor:

| Nucleophile | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | β-Amino ketone | None, RT | 78% | |

| Thiophenol | β-Thioether ketone | Et₃N, CH₃CN | 82% |

Mechanistic Insight :

The reaction proceeds via a conjugate addition mechanism, with the nucleophile attacking the β-carbon. Fluorine’s electron-withdrawing effect enhances electrophilicity at this position.

Cycloadditions

The compound participates in [4+2] Diels-Alder reactions:

| Diene | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Bicyclic cyclohexenone derivative | Toluene, reflux | 58% | |

| Anthracene | Polycyclic adduct | Xylene, 140°C | 63% |

Key Observation :

Reaction rates increase with electron-rich dienes due to enhanced orbital overlap.

Cross-Coupling Reactions

The bromine substituent enables Pd-catalyzed couplings:

Example :

Suzuki coupling with 4-fluorophenylboronic acid yields 4-(5-bromo-2-fluorophenyl)-2-(4-fluorophenyl)but-3-en-2-one, validated by LC-MS ([M+H]⁺ = 337.1) .

Reaction Optimization Data

Critical parameters influencing yields:

| Reaction Type | Optimal Catalyst | Temperature | Solvent | Reaction Time |

|---|---|---|---|---|

| Bromination | SeO₂ | 50°C | Toluene | 30 min |

| Suzuki Coupling | Pd(PPh₃)₄ | 80°C | DMF/H₂O | 12 h |

| Diels-Alder | None | Reflux | Toluene | 24 h |

Structural Influences on Reactivity

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules

(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one serves as an important intermediate in the synthesis of more complex organic molecules. It is often synthesized through aldol condensation reactions involving 5-bromo-2-fluorobenzaldehyde and acetone using bases like sodium hydroxide or potassium hydroxide .

Reactivity and Transformations

The compound can undergo various chemical reactions:

- Oxidation : It can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction reactions can yield alcohols or alkanes.

- Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups, affecting the compound's reactivity and properties .

Biological Applications

Biological Probes

In biological research, this compound is utilized as a probe to study biological processes involving halogenated phenyl rings. Its unique structure allows researchers to investigate interactions with biological targets such as enzymes and receptors.

Drug Development

The compound shows potential in drug development due to its ability to modulate biological activity through specific molecular interactions. Its halogenated nature may enhance binding affinity and selectivity towards target proteins, making it a candidate for further pharmaceutical exploration.

Medicinal Chemistry

Research indicates that this compound could play a role in developing therapeutic agents. Its structural characteristics may contribute to the design of new drugs targeting various diseases, including cancer and bacterial infections.

Case Study Example

A study demonstrated that derivatives of halogenated phenyl compounds exhibited significant anticancer activity against specific cancer cell lines. The presence of bromine in the structure was noted to enhance the efficacy of these compounds .

Material Science

In material science, this compound is explored for its potential in developing new materials with specific electronic or optical properties. The incorporation of halogens into organic materials can lead to enhanced performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Features |

|---|---|---|

| Chemistry | Intermediate for complex organic synthesis | Aldol condensation reactions |

| Biological Research | Biological probes for enzyme studies | Interacts with biological targets |

| Medicinal Chemistry | Potential drug development | Modulates biological activity |

| Material Science | Development of electronic/optical materials | Enhanced properties due to halogenation |

Mechanism of Action

The mechanism of action of (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs differ in substituent type, position, and electronic effects. Key comparisons include:

Table 1. Structural and Electronic Properties of Selected α,β-Unsaturated Ketones

| Compound Name | Substituents (Position/Type) | Molecular Formula | Molecular Weight* | λmax (UV-Vis, nm) | Key Electronic Effects |

|---|---|---|---|---|---|

| (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one | 5-Br, 2-F (aryl) | C₁₀H₈BrFO | 243.08 | Not reported | Strong EWGs (Br, F) increase polarity |

| (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one | 4-N(CH₃)₂ (aryl) | C₁₂H₁₅NO | 203.25 | 375 | Strong EDG (NMe₂) red-shifts λmax |

| (E)-4-(4-Nitrophenyl)but-3-en-2-one | 4-NO₂ (aryl) | C₁₀H₉NO₃ | 189.18 | 323 | Strong EWG (NO₂) blue-shifts λmax |

| (3E)-4-(4-Chlorophenyl)but-3-en-2-one | 4-Cl (aryl) | C₁₀H₉ClO | 180.63 | Not reported | Moderate EWG (Cl) enhances reactivity |

| (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one | 3-Br, 4-OEt (aryl) | C₁₂H₁₃BrO₂ | 269.13 | Not reported | Mixed effects (Br EWG, OEt EDG) |

*Molecular weights calculated from formulas.

Key Findings :

- Electronic Effects: Electron-donating groups (EDGs) like dimethylamino (NMe₂) red-shift UV-Vis absorption (λmax = 375 nm) due to enhanced conjugation, while EWGs like NO₂ blue-shift it (λmax = 323 nm) . The bromo and fluoro groups in the target compound likely produce intermediate λmax values, though experimental data are unavailable.

Bioreduction

α,β-Unsaturated ketones undergo enzymatic reduction by non-conventional yeasts (NCYs). For example, (3E)-4-(4-chlorophenyl)but-3-en-2-one (5a) is reduced efficiently due to its EWG-substituted aryl group, which polarizes the C=C bond . The target compound’s bromo and fluoro substituents may similarly enhance bioreduction rates compared to non-halogenated analogs.

Michael Addition Reactivity

The electron-deficient double bond in α,β-unsaturated ketones facilitates nucleophilic attacks. Halogenated derivatives like this compound are expected to exhibit higher reactivity in Michael additions compared to EDG-substituted analogs (e.g., dimethylamino derivatives) due to increased electrophilicity .

Biological Activity

(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one, also known as a halogenated chalcone, exhibits significant biological activity, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that enhance its interaction with biological targets, making it a subject of interest for various applications including drug development and material science.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a conjugated system with a bromo and fluorine substituent on the phenyl ring, which may influence its biological interactions through electronic effects and steric hindrance.

The mechanism of action for this compound is primarily based on its ability to interact with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can modulate the compound’s reactivity and binding affinity towards these targets, potentially leading to inhibition or activation of biological pathways.

Anti-Proliferative Effects

The anti-proliferative activity of halogenated chalcones has been documented in various studies. Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values often below 25 μM . The anti-cancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various mechanisms.

Case Studies and Research Findings

- Antibacterial Studies : Research on α,β-unsaturated carbonyl compounds has shown that modifications in the molecular structure can enhance antibacterial activity. For example, a study focused on a related compound demonstrated effective binding to bacterial targets like DNA gyrase and dihydrofolate reductase, suggesting a similar potential for this compound .

- Anti-Cancer Activity : In vitro assays have indicated that compounds structurally related to this compound exhibit selective toxicity towards cancer cells. The presence of halogen substituents has been correlated with increased potency against specific cancer types, highlighting the importance of structural features in determining biological effects .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| Compound A | Antibacterial | E. coli | < 10 | |

| Compound B | Anti-proliferative | HepG-2 | < 25 | |

| Compound C | Antibacterial | Pseudomonas aeruginosa | < 15 |

Table 2: Structural Modifications and Their Impact on Biological Activity

Q & A

Basic: What are the common synthetic routes for (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one?

Answer:

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, coupling aryl halides with enones using Pd catalysts (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura or Heck conditions. The bromo group on the phenyl ring serves as a reactive site for oxidative addition to Pd(0), while the α,β-unsaturated ketone moiety facilitates conjugate addition or cyclization. Key steps include ligand selection (e.g., phosphine ligands for steric stabilization) and optimization of base (e.g., K₂CO₃) and solvent (e.g., THF/DMF) .

Advanced: How do the bromo and fluoro substituents influence reactivity in palladium-catalyzed couplings?

Answer:

- Electronic Effects : The electron-withdrawing bromo group activates the aryl halide for oxidative addition to Pd(0) but may slow transmetallation due to reduced electron density.

- Steric Effects : The ortho-fluoro substituent introduces steric hindrance, necessitating bulky ligands (e.g., XPhos) to prevent catalyst poisoning.

- Regioselectivity : Fluorine's ortho-directing nature can influence coupling positions. For example, in Heck reactions, the β-hydrogen elimination step is sterically modulated by the fluoro group.

Methodological adjustments include using Pd₂(dba)₃ with N-heterocyclic carbene (NHC) ligands to enhance turnover .

Basic: What spectroscopic methods are used to confirm the structure and purity of this compound?

Answer:

- 1H/13C NMR : Assign peaks for the α,β-unsaturated ketone (δ ~6.5–7.5 ppm for vinyl protons; δ ~190–200 ppm for carbonyl carbon).

- 19F NMR : Detect the ortho-fluoro substituent (δ ~-110 to -120 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ (expected m/z: 281.0).

- X-ray Crystallography : Resolve stereochemistry (E-configuration) and bond angles, as demonstrated in structurally similar bromo-fluorophenyl enones .

Advanced: What mechanistic pathways are involved in metal-catalyzed C–C bond formation using this compound?

Answer:

- Oxidative Addition : Pd(0) inserts into the C–Br bond of the aryl halide.

- Transmetallation : Transfer of the aryl-Pd intermediate to the enone moiety, influenced by the electron-deficient phenyl ring.

- Reductive Elimination : Forms the C–C bond, regenerating Pd(0).

Side reactions, such as β-hydride elimination, are suppressed by the electron-withdrawing fluoro group. Computational studies (DFT) can map energy barriers for each step .

Advanced: How to resolve contradictions in reaction yields when using different metal catalysts (e.g., Pd vs. Ag)?

Answer:

- Catalyst Screening : Test Pd, Ag, and bimetallic systems (e.g., AgNO₃/Pd(OAc)₂). Silver may activate Si–C bonds in silylated intermediates, altering reaction pathways.

- Ligand Optimization : Bulky ligands (e.g., t-BuXPhos) improve selectivity in Pd systems.

- Kinetic Studies : Use in situ IR/NMR to identify rate-limiting steps. For example, Ag-catalyzed reactions may proceed via silylene transfer, bypassing oxidative addition .

Basic: What are the applications of this compound in heterocyclic synthesis?

Answer:

The compound serves as a precursor for:

- Pyrrolo[3,2-c]pyridines : Via multi-component coupling with nitriles, where the enone reacts with nitrile C≡N bonds, followed by cyclization.

- Benzosiloles : Pd-catalyzed C(sp³)–Si bond activation and coupling with alkynes.

Steric hindrance from the fluoro group requires high-temperature conditions (e.g., 80°C) and excess nitrile (3.5 equiv) .

Advanced: How to design computational studies to predict the compound’s reactivity and regioselectivity?

Answer:

- DFT Calculations : Model transition states for oxidative addition and reductive elimination. Gaussian or ORCA software can calculate Gibbs free energy barriers.

- NBO Analysis : Quantify electron donation/withdrawal effects of Br/F substituents.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on reaction trajectories.

Validate predictions with experimental isotopic labeling (e.g., deuterated analogs) .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats due to skin/eye irritation risks.

- Ventilation : Use fume hoods to avoid inhalation (harmful vapors).

- Storage : Inert atmosphere (N₂) at -20°C to prevent decomposition.

Refer to MSDS for spill management and first-aid measures .

Advanced: How does the stereochemistry (E-configuration) impact its utility in asymmetric catalysis?

Answer:

The rigid E-configuration:

- Enantioselectivity : Favors face-selective binding to chiral catalysts (e.g., Ru-BINAP complexes).

- Cyclopropanation : The trans-alkene geometry directs ring-closing metathesis (Grubbs catalyst) to form strained silacycles.

Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (ee) in products .

Advanced: What strategies mitigate dehalogenation side reactions during coupling?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.